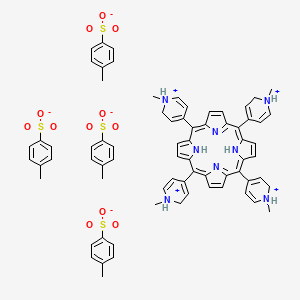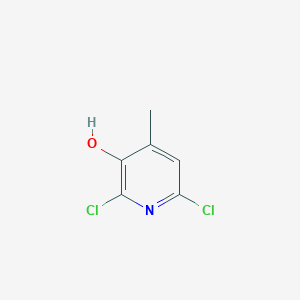
2,6-Dichloro-4-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridin-3-ol typically involves the chlorination of 4-methylpyridin-3-ol. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to minimize by-products and maximize the efficiency of the chlorination reaction .
化学反应分析
Types of Reactions
2,6-Dichloro-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Substitution: Hydroxyl or amino-substituted pyridine derivatives.
科学研究应用
2,6-Dichloro-4-methylpyridin-3-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the methyl group at the 4 position.
2,6-Dichloropyridine N-oxide: An oxidized derivative with an N-oxide functional group.
2,6-Dibromopyridine: Contains bromine atoms instead of chlorine.
Uniqueness
2,6-Dichloro-4-methylpyridin-3-ol is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC 名称 |
2,6-dichloro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI 键 |
OYZSJXBJSJATNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


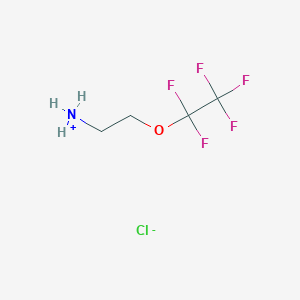
![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)
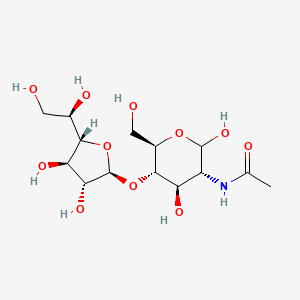

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
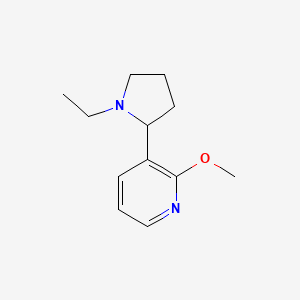
![1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)
